Ethanone, 1-[4-(phenylmethoxy)[1,1'-biphenyl]-3-yl]-
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Overview
Description
Ethanone, 1-[4-(phenylmethoxy)[1,1’-biphenyl]-3-yl]- is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.2705 . This compound is also known by other names such as 4’-(Benzyloxy)acetophenone . It is characterized by the presence of a phenylmethoxy group attached to a biphenyl structure, which is further connected to an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(phenylmethoxy)[1,1’-biphenyl]-3-yl]- typically involves the reaction of 4-bromobenzyl alcohol with phenylboronic acid in the presence of a palladium catalyst to form the biphenyl structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(phenylmethoxy)[1,1’-biphenyl]-3-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Ethanone, 1-[4-(phenylmethoxy)[1,1’-biphenyl]-3-yl]- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(phenylmethoxy)[1,1’-biphenyl]-3-yl]- involves its interaction with specific molecular targets and pathways. The phenylmethoxy group can interact with enzymes and receptors, modulating their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
1-(4’-Methoxy-[1,1’-biphenyl]-4-yl)ethanone: Similar structure but with a methoxy group instead of a phenylmethoxy group.
1-(4-Hydroxyphenyl)ethanone: Contains a hydroxy group instead of a phenylmethoxy group.
1-(4-ethylphenyl)ethanone: Contains an ethyl group instead of a phenylmethoxy group.
Uniqueness
Ethanone, 1-[4-(phenylmethoxy)[1,1’-biphenyl]-3-yl]- is unique due to its phenylmethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
56926-48-8 |
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Molecular Formula |
C21H18O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-(5-phenyl-2-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C21H18O2/c1-16(22)20-14-19(18-10-6-3-7-11-18)12-13-21(20)23-15-17-8-4-2-5-9-17/h2-14H,15H2,1H3 |
InChI Key |
UDQSXHYANJXCPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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